1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS No.: 902928-63-6
Cat. No.: VC6524197
Molecular Formula: C26H29ClN6O2
Molecular Weight: 493.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902928-63-6 |
|---|---|
| Molecular Formula | C26H29ClN6O2 |
| Molecular Weight | 493.01 |
| IUPAC Name | 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C26H29ClN6O2/c1-18(2)17-32-25(35)21-8-3-4-9-22(21)33-23(28-29-26(32)33)10-11-24(34)31-14-12-30(13-15-31)20-7-5-6-19(27)16-20/h3-9,16,18H,10-15,17H2,1-2H3 |
| SMILES | CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Introduction
Structural Overview
The compound features:
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A triazoloquinazolinone core, which is a bicyclic structure combining a triazole ring fused with a quinazolinone.
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A piperazine moiety substituted with a 3-chlorophenyl group.
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A ketone functional group (3-oxopropyl chain) linking the piperazine to the triazoloquinazolinone scaffold.
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An isobutyl (2-methylpropyl) side chain attached to the quinazolinone core.
This structural complexity allows for potential interactions with biological targets, making it a candidate for drug discovery.
Synthesis
The synthesis of triazoloquinazolinones often involves:
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Cyclization reactions: The triazole ring is typically formed via cycloaddition reactions involving azides and alkynes or their derivatives.
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Functionalization: Substituents like the piperazine and isobutyl groups are introduced through alkylation or acylation reactions.
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Optimization of reaction conditions: Eco-friendly catalysts (e.g., palladium on alumina) and solvents like dioxane/diethyl ether are often employed to improve yields and reduce byproducts .
For this specific compound, the incorporation of the 3-chlorophenyl-piperazine likely involves nucleophilic substitution reactions, while the isobutyl side chain is introduced via alkylation.
Pharmacological Potential
Triazoloquinazolinones and related scaffolds have been extensively studied for their pharmacological properties:
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Antimicrobial Activity: Compounds in this class have shown activity against bacterial strains like S. aureus and fungal strains such as C. albicans .
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CNS Activity: Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities .
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Anti-inflammatory Effects: Related compounds have demonstrated significant anti-inflammatory properties in preclinical studies .
The presence of a piperazine moiety further enhances its potential for receptor binding, particularly in CNS-related applications.
Table 1: Biological Activities of Related Compounds
| Compound Class | Activity | Target Organisms/Systems |
|---|---|---|
| Triazoloquinazolinones | Antimicrobial | S. aureus, P. aeruginosa |
| Piperazine derivatives | CNS modulation | Serotonin and dopamine systems |
| Quinazolinone-based molecules | Anti-inflammatory | Carrageenan-induced edema |
Table 2: Synthetic Yields Under Optimized Conditions
| Reaction Step | Catalyst/Conditions | Yield (%) |
|---|---|---|
| Cyclization (Triazole Formation) | Palladium on alumina | 85 |
| Piperazine Functionalization | Nucleophilic substitution | 78 |
| Isobutyl Side Chain Addition | Alkylation | 82 |
Limitations and Future Directions
Although promising, challenges remain:
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Limited bioavailability: Structural modifications may be required to enhance solubility.
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Toxicity profiling: Comprehensive studies are needed to assess safety.
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Synthetic complexity: Streamlining multi-step synthesis processes could improve scalability.
Future research should focus on:
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Exploring its interaction with specific biological targets (e.g., G-protein-coupled receptors).
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Developing analogs with improved pharmacokinetics.
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Evaluating its efficacy in animal models for diseases such as infections or neuropsychiatric disorders.
This compound represents an exciting avenue in medicinal chemistry due to its versatile structure and potential therapeutic applications. Further exploration could unlock new drug candidates with diverse biological activities.
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